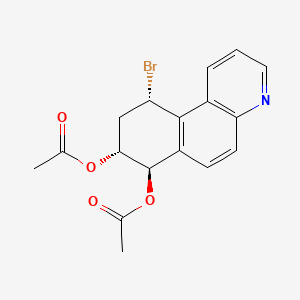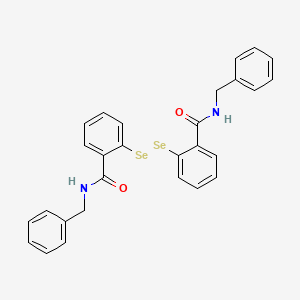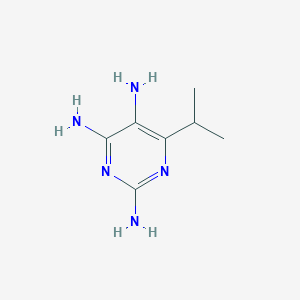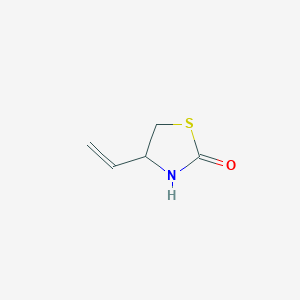![molecular formula C24H27BrNOP B14331450 Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide CAS No. 110890-35-2](/img/structure/B14331450.png)
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide is a chemical compound with a complex structure. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This particular compound is characterized by the presence of a triphenylphosphine group, an amino group, and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of triphenylphosphine with an alkyl halide. For Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide, the synthetic route involves the reaction of triphenylphosphine with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Studied for its potential use in biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on molecules, leading to various chemical transformations. The compound can also participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the amino and oxoethyl groups.
Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group.
Properties
CAS No. |
110890-35-2 |
|---|---|
Molecular Formula |
C24H27BrNOP |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[2-(2-methylpropylamino)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26NOP.BrH/c1-20(2)18-25-24(26)19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H |
InChI Key |
WWGFEUXNDNLPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)

![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)

![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)


![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)

![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)


